molecular formula C8H8BrNO3 B183314 2-(2-Bromo-6-nitrophenyl)ethanol CAS No. 118665-02-4

2-(2-Bromo-6-nitrophenyl)ethanol

Cat. No.: B183314
CAS No.: 118665-02-4
M. Wt: 246.06 g/mol
InChI Key: ASQKEECJWGIMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-6-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8BrNO3. It is characterized by the presence of a bromine atom and a nitro group attached to a benzene ring, along with an ethanol group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Bromo-6-nitrophenyl)ethanol involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide. The reaction is carried out in N,N-dimethylacetamide at 20°C for 0.75 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-nitrophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Bromo-6-nitrophenyl)acetaldehyde or 2-(2-Bromo-6-nitrophenyl)acetic acid.

    Reduction: 2-(2-Bromo-6-aminophenyl)ethanol.

    Substitution: 2-(2-Methoxy-6-nitrophenyl)ethanol or 2-(2-Ethoxy-6-nitrophenyl)ethanol.

Scientific Research Applications

2-(2-Bromo-6-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving the modification of biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-nitrophenyl)ethanol depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the bromine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate . The nitro group acts as an electron-withdrawing group, stabilizing the intermediate and facilitating the substitution reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-nitrophenyl)ethanol
  • 2-(2-Fluoro-6-nitrophenyl)ethanol
  • 2-(2-Iodo-6-nitrophenyl)ethanol

Uniqueness

2-(2-Bromo-6-nitrophenyl)ethanol is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogens may not. The combination of the bromine and nitro groups also provides distinct reactivity patterns compared to similar compounds with different halogens.

Properties

IUPAC Name

2-(2-bromo-6-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQKEECJWGIMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597904
Record name 2-(2-Bromo-6-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118665-02-4
Record name 2-Bromo-6-nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118665-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-6-nitrophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of potassium tertiary-butylate (90 mg, 0.8 mmol) in tert-butanol (1 ml, synthesis quality, 99%) was added to 2-bromo-6-nitrotoluene (1.08 g, 5 mmol) and paraformaldehyde (150 mg, 5 mmol in DMSO (2.5 ml, synthesis quality, additionally dried for 2 d over molecular sieve 4 Å). After the addition of the potassium tertiary-butylate solution, a color change from yellow to deep violet occurred. It was stirred for 5 min at room temperature and for 30 min at 70° C. (oil bath temperature). The mixture was then allowed to cool to room temperature and neutralized with a few drops of conc. HCl. The mixture was diluted with EtOAc (30 ml) and washed with H2O (20 ml). The aqueous phase was post-extracted with EtOAc (2×20 ml). Drying of the organic phases over Na2 SO4, filtering and evaporating the solvent under reduced pressure yielded the crude product (1.49 g) which was purified by column chromatography (20 g SiO2, 20×2 cm, solvent: PE 45 ml, PE/EtAOc 10:1 110 ml, 8:1 180 ml, 7.5:1 340 ml, 6:1 140 ml). 2-(2-bromo-6-nitrophenyl)ethanol (867 mg, 70%) was obtained as a yellow solid.
[Compound]
Name
potassium tertiary-butylate
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-6-nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-6-nitrophenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-6-nitrophenyl)ethanol
Reactant of Route 4
2-(2-Bromo-6-nitrophenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-6-nitrophenyl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-6-nitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.